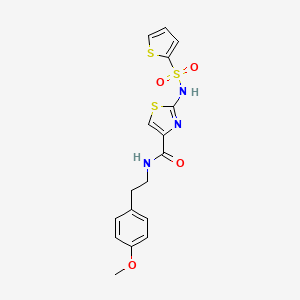
N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4S3 and its molecular weight is 423.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, structure-activity relationships (SAR), and its pharmacological effects based on recent studies.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves the formation of a thiazole ring linked to a thiophene sulfonamide moiety. The introduction of the 4-methoxyphenethyl group is crucial for enhancing the compound’s biological activity.
Key Structural Features
- Thiazole Ring : Known for its role in various biological activities, including anticancer properties.
- Thiophene Sulfonamide : Enhances solubility and bioavailability.
- Methoxy Group : Contributes to lipophilicity, which can improve cell membrane penetration.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines.
-
Mechanism of Action :
- The compound is thought to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is common among many anticancer agents targeting microtubules .
- It has been shown to bind to the colchicine-binding site on tubulin, effectively disrupting microtubule dynamics .
- Efficacy Against Cancer Cell Lines :
| Cancer Cell Line | IC50 (μM) | Activity |
|---|---|---|
| Leukemia (CCRF-CEM) | 0.124 | High |
| Non-Small Cell Lung Cancer (NCI-H522) | 3.81 | Moderate |
| Melanoma (A375) | 1.8 - 2.6 | High |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications:
- Broad Spectrum Activity :
- In Vitro Studies :
Case Studies
Several case studies provide insight into the biological efficacy of related compounds:
- Study on SMART Compounds :
- Antimicrobial Evaluation :
科学的研究の応用
N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. It integrates a thiazole ring, a thiophene moiety, a sulfonamide functional group, and a methoxyphenethyl substituent. The molecular formula for this compound is C15H16N2O3S2.
Scientific Research Applications
- Biological Activities N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has been studied for its antibacterial and anticancer properties. Derivatives of thiazoles and thiophenes are often evaluated for their efficacy against Gram-positive and Gram-negative bacteria, as well as their ability to inhibit tumor cell proliferation.
- Pharmaceuticals This compound has potential applications in pharmaceuticals due to its biological activities and may serve as a lead compound for developing new antibacterial agents or anticancer drugs. Its unique structure makes it a candidate for further modifications to enhance efficacy or reduce toxicity.
- Interaction Studies Interaction studies of N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide with biological targets are crucial for understanding its mechanism of action. Molecular docking studies can reveal how this compound interacts with specific enzymes or receptors involved in disease pathways. Such studies often focus on binding affinities and inhibition constants compared to known inhibitors.
Structural Similarities and Biological Activities
Several compounds share structural similarities with N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivative | Contains benzothiazole core | Antimicrobial |
| 1,3,4-Thiadiazole | Incorporates thiadiazole ring | Anticancer |
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-24-13-6-4-12(5-7-13)8-9-18-16(21)14-11-26-17(19-14)20-27(22,23)15-3-2-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUHHDGZWWEORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













